molecular formula C12H9N3 B3053689 3-Phenylimidazo[1,5-a]pyrazine CAS No. 55316-37-5

3-Phenylimidazo[1,5-a]pyrazine

货号: B3053689
CAS 编号: 55316-37-5
分子量: 195.22 g/mol
InChI 键: KYDINHGVTWLLQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Phenylimidazo[1,5-a]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system with a phenyl group attached at the 3-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyrazine with benzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyrazine core . Another approach involves the use of 1,3-diketones and 2-aminopyrazine derivatives, which undergo cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反应分析

Types of Reactions

3-Phenylimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

作用机制

The mechanism of action of 3-Phenylimidazo[1,5-a]pyrazine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it has been shown to inhibit protein kinases involved in cancer cell proliferation . The compound’s ability to intercalate with DNA and disrupt cellular processes is also a key aspect of its mechanism .

相似化合物的比较

Similar Compounds

Uniqueness

3-Phenylimidazo[1,5-a]pyrazine stands out due to its unique combination of a phenyl group and the imidazo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties

生物活性

Overview

3-Phenylimidazo[1,5-a]pyrazine is a heterocyclic compound characterized by a fused imidazole and pyrazine ring system, with a phenyl group at the 3-position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated potential applications in areas such as antimicrobial , anticancer , and neurological disorders .

The compound has the molecular formula C12H9N3C_{12}H_9N_3 and is synthesized through various methods, including the condensation of 2-aminopyrazine with benzaldehyde under acidic conditions. The synthesis can also involve cyclization reactions using appropriate precursors, which are crucial for obtaining the desired biological activity.

Synthetic Routes

  • Condensation Reaction : 2-Aminopyrazine + Benzaldehyde → this compound
  • Cyclization : Involves specific reaction conditions to facilitate the formation of the imidazo[1,5-a]pyrazine core.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. Studies indicate that it may act by targeting specific protein kinases involved in cell signaling pathways related to cancer growth. For instance, it has been shown to inhibit the activity of certain kinases that are overexpressed in various cancers.

Neurological Applications

This compound has also been explored for its potential as a therapeutic agent in neurological disorders. It acts as an inhibitor of phosphodiesterase 10 (PDE10), which is implicated in cognitive deficits and psychotic disorders. This inhibition may offer a novel approach to treating conditions such as schizophrenia and other cognitive impairments.

The biological activity of this compound is mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : Binds to enzymes such as PDE10, modulating their activity.
  • Receptor Interaction : May interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : Evaluate the antimicrobial activity against Staphylococcus aureus.
    • Findings : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Proliferation Inhibition
    • Objective : Assess effects on human breast cancer cell lines (MCF-7).
    • Findings : Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours.
  • Neurological Impact Assessment
    • Objective : Investigate effects on cognitive function in animal models.
    • Findings : Improved cognitive performance in tests measuring memory retention after administration of the compound.

Research Findings Summary Table

Activity TypeBiological TargetMechanism of ActionReference
AntimicrobialBacterial cell membranesDisruption and metabolic inhibition
AnticancerProtein kinasesInhibition of cell proliferation
NeurologicalPDE10Modulation of neurotransmitter systems

常见问题

Q. What are the established synthetic routes for preparing 3-Phenylimidazo[1,5-a]pyrazine derivatives?

Basic Research Focus
The synthesis of this compound derivatives typically involves cyclization reactions using pyrazinemethanamine and carbon disulfide (CS₂) as starting materials. For example, thioimidazopyrazines are synthesized via nucleophilic displacement reactions, where alkylation or aryl substitution introduces the phenyl group at position 3 . Advanced intermediates, such as 4-chloropyrazolo[1,5-a]pyrazine, are functionalized through nucleophilic substitution (e.g., methoxide displacement) or electrophilic bromination using N-bromosuccinimide (NBS) . Key steps include solvent-free reactions, elevated temperatures (70–90°C), and purification via crystallization.

Q. How can reaction conditions be optimized for functionalization at position 7 of the imidazo[1,5-a]pyrazine core?

Advanced Research Focus
Functionalization at position 7 requires addressing steric and electronic challenges. Electron-withdrawing substituents (e.g., nitro or cyano groups) at position 4 enhance reactivity by polarizing the C–H bond at position 7, facilitating carbene insertion or nucleophilic attack. For instance, silylformamidine-mediated reactions under solvent-free conditions at 90°C for 30 minutes yield aminal products in >70% efficiency . Computational modeling of electronic effects (e.g., Hammett parameters) can guide substituent selection. Reaction monitoring via TLC or HPLC is critical to avoid over-functionalization.

Q. What analytical techniques are most effective for characterizing substituent effects in this compound derivatives?

Methodological Focus
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming regioselectivity and substituent orientation. For example, coupling constants in ¹H NMR distinguish between para- and meta-substituted phenyl groups. Mass spectrometry (HRMS) validates molecular weights, particularly for halogenated derivatives (e.g., bromo or iodo substituents). X-ray crystallography provides absolute stereochemical confirmation, as demonstrated for methyl carboxylate derivatives . Computational tools (DFT) predict vibrational frequencies and electronic transitions, aiding in spectral assignments .

Q. How does computational modeling elucidate the molecular dynamics of imidazo[1,5-a]pyrazine derivatives?

Advanced Research Focus
Realistic 24-mode Hamiltonian models, combined with multiconfiguration time-dependent Hartree (MCTDH) simulations, map potential energy surfaces (S₁, S₂) and vibronic couplings. For example, pyrazine’s S₂ excited-state dynamics reveal symmetry-dependent mode couplings, with non-Condon effects influencing absorption spectra . Such models guide the design of photostable derivatives by predicting excited-state relaxation pathways. Software packages like MCTDH or Gaussian are used to simulate solvent effects and substituent-induced electronic perturbations.

Q. What structural features of the imidazo[1,5-a]pyrazine core are critical for biological activity?

Structure-Activity Relationship Focus
The aromatic pyrrolo[1,5-a]pyrazine core is essential for π–π interactions with hydrophobic pockets in enzyme binding sites. For instance, in Mycobacterium tuberculosis Eis inhibitors, the positively charged core binds negatively charged AG pockets, while substituents like p-fluorophenyl enhance hydrophobic packing . Modifications disrupting aromaticity (e.g., saturation) reduce binding affinity by >25-fold. Substituent effects are quantified via IC₅₀ measurements and molecular docking (e.g., AutoDock Vina) .

Q. What enantioselective strategies enable asymmetric synthesis of triazolo[1,5-a]pyrazine derivatives?

Advanced Synthetic Focus
Cu/Ag-mediated cascade reactions achieve enantioselective synthesis via propargylic amination, hydroazidation, and [3+2] cycloaddition. A novel N,N,P-ligand induces chirality, yielding enantioenriched 1,2,3-triazolo[1,5-a]pyrazines with >90% enantiomeric excess (ee). Key parameters include ligand-metal coordination, solvent polarity (e.g., DCM), and temperature control (0–25°C) to suppress racemization . Chiral HPLC (e.g., Chiralpak IA) validates enantiopurity, while X-ray crystallography confirms absolute configuration.

Q. How do electron-withdrawing substituents influence the reactivity of imidazo[1,5-a]pyrazine in cross-coupling reactions?

Mechanistic Focus
Electron-withdrawing groups (EWGs) like nitro or trifluoromethyl enhance oxidative addition in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, 3-nitro derivatives undergo Buchwald-Hartwig amination at lower catalyst loadings (2 mol% Pd(dba)₂) due to accelerated reductive elimination. Hammett σ⁺ values correlate with reaction rates, guiding substituent selection. In contrast, electron-donating groups (EDGs) require harsher conditions (e.g., 100°C, 24h) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Process Chemistry Focus
Key challenges include:

  • Purification : Chromatography is inefficient for large-scale; alternatives include recrystallization (e.g., hexane/EtOAC) or pH-dependent extraction .
  • Byproduct Control : Nitration or bromination may yield regioisomers; optimizing stoichiometry (1.1–1.5 equiv reagent) minimizes side products .
  • Catalyst Recycling : Immobilized catalysts (e.g., Pd/C) improve turnover in cross-coupling reactions.
  • Safety : Exothermic reactions (e.g., nitration) require controlled addition and cooling.

Q. How does isotopic labeling (e.g., ¹⁵N) aid in studying the metabolic fate of imidazo[1,5-a]pyrazine derivatives?

Advanced Analytical Focus
¹⁵N-labeled derivatives track metabolic pathways via LC-MS/MS. For example, ¹⁵N-phenyl groups enable quantification of N-oxide metabolites in hepatocyte incubations. Isotope effects on enzyme kinetics (e.g., CYP450) are assessed using kinetic isotope effect (KIE) studies. Synthesis involves ¹⁵N-enriched ammonia or nitro precursors, with purity verified by isotope ratio mass spectrometry (IRMS) .

Q. What computational tools predict the solubility and bioavailability of this compound analogs?

ADMET Focus
Quantitative structure-property relationship (QSPR) models (e.g., ACD/Percepta) correlate logP, polar surface area (PSA), and solubility. For example, trifluoroacetyl derivatives (logP ~2.1) exhibit improved membrane permeability compared to hydroxylated analogs (logP ~0.5). Molecular dynamics (MD) simulations (e.g., GROMACS) model diffusion coefficients in simulated intestinal fluid. Experimental validation uses shake-flask solubility assays and Caco-2 cell permeability studies .

属性

IUPAC Name

3-phenylimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDINHGVTWLLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307705
Record name 3-phenylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55316-37-5
Record name NSC194619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Phenylimidazo[1,5-a]pyrazine
3-Phenylimidazo[1,5-a]pyrazine
3-Phenylimidazo[1,5-a]pyrazine
3-Phenylimidazo[1,5-a]pyrazine
3-Phenylimidazo[1,5-a]pyrazine
3-Phenylimidazo[1,5-a]pyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。